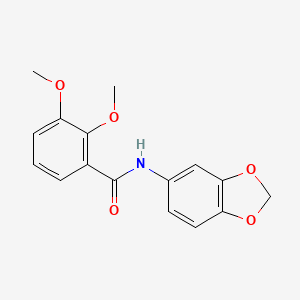

N-(1,3-benzodioxol-5-yl)-2,3-dimethoxybenzamide

Descripción general

Descripción

N-(1,3-benzodioxol-5-yl)-2,3-dimethoxybenzamide is an organic compound that features a benzodioxole moiety and a dimethoxybenzamide group. This compound is of interest in various fields of scientific research due to its unique structural properties and potential biological activities.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-yl)-2,3-dimethoxybenzamide typically involves the coupling of 1,3-benzodioxole derivatives with 2,3-dimethoxybenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or chloroform for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors and more efficient purification techniques such as recrystallization or chromatography to obtain the desired purity and yield.

Análisis De Reacciones Químicas

Types of Reactions

N-(1,3-benzodioxol-5-yl)-2,3-dimethoxybenzamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

Reduction: The amide group can be reduced to an amine.

Substitution: Electrophilic aromatic substitution can occur on the benzodioxole ring.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Corresponding amines.

Substitution: Halogenated derivatives of the benzodioxole ring.

Aplicaciones Científicas De Investigación

Structural Characteristics

The compound features a distinctive molecular structure that includes:

- Benzodioxole moiety : Known for its role in various biological activities.

- Dimethoxybenzamide group : Enhances lipophilicity and potential interactions with biological targets.

The molecular formula is with a molecular weight of approximately 348.42 g/mol.

Anticancer Properties

Research indicates that N-(1,3-benzodioxol-5-yl)-2,3-dimethoxybenzamide exhibits promising anticancer properties. Studies have shown that compounds with similar structures can inhibit tumor growth by targeting specific cellular pathways involved in cancer progression. The mechanisms include:

- Enzyme inhibition : Targeting enzymes critical for cell proliferation.

- Signal transduction modulation : Altering pathways that regulate cell growth and apoptosis.

Case Study : A study demonstrated that derivatives of this compound were effective against various cancer cell lines, showing IC50 values lower than established chemotherapeutics like 5-Fluorouracil (5-FU) .

Antimicrobial Effects

Preliminary investigations suggest the compound may possess antimicrobial properties. Its efficacy against both Gram-positive and Gram-negative bacteria makes it a candidate for further research in infectious disease treatment.

Table 1: Antimicrobial Activity

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| This compound | 2.60 | Effective against tested strains |

Biological Research Applications

In biological research, this compound serves as a lead for the development of new drugs or as a tool for studying biological processes. Its potential anti-inflammatory and antioxidant properties are particularly noteworthy.

Industrial Applications

In industry, this compound may be utilized in the production of advanced materials such as polymers and coatings due to its chemical stability and reactivity.

Mecanismo De Acción

The mechanism of action of N-(1,3-benzodioxol-5-yl)-2,3-dimethoxybenzamide involves its interaction with specific molecular targets. For instance, it may modulate microtubule assembly by suppressing tubulin polymerization or stabilizing microtubule structure, leading to mitotic blockade and cell apoptosis . This makes it a potential candidate for anticancer therapy.

Comparación Con Compuestos Similares

Similar Compounds

1-(1,3-benzodioxol-5-yl)-2-butanamine: Known for its psychoactive effects.

N-(1,3-benzodioxol-5-yl)-2,2,2-trifluoroacetamide: Used in various chemical syntheses.

Uniqueness

N-(1,3-benzodioxol-5-yl)-2,3-dimethoxybenzamide is unique due to its combination of a benzodioxole moiety and a dimethoxybenzamide group, which imparts distinct chemical and biological properties. Its potential to modulate microtubule dynamics sets it apart from other similar compounds, making it a valuable molecule for further research and development.

Actividad Biológica

N-(1,3-benzodioxol-5-yl)-2,3-dimethoxybenzamide is a compound of significant interest in pharmacology due to its diverse biological activities. This article summarizes its biological properties, mechanisms of action, and relevant findings from various studies.

Chemical Structure and Properties

The compound this compound consists of a benzodioxole moiety linked to a dimethoxybenzamide structure. This unique combination may contribute to its biological activities, including potential psychoactive effects and therapeutic applications.

1. Psychoactive Properties

Research has indicated that derivatives of this compound exhibit psychoactive effects. Notably, the N-methyl derivative has been shown to be nonhallucinogenic while possessing novel psychoactive effects that may facilitate psychotherapy. This has led to the proposal that such compounds could represent a new pharmacological class known as entactogens .

2. Anticancer Activity

The compound's structural analogs have been investigated for their anticancer properties. A study on related compounds demonstrated that certain derivatives show high affinity for the c-Src and Abl kinases, which are critical in cancer progression. These compounds exhibited potent inhibitory effects on tumor growth in various models, suggesting that this compound could also possess similar anticancer activity .

3. Insecticidal Activity

Recent studies have explored the insecticidal potential of compounds related to the benzodioxole structure against Aedes aegypti, a vector for several viral diseases. The findings indicated significant larvicidal activity with low toxicity to mammals, highlighting the relevance of this compound in developing new insecticides .

Table 1: Summary of Biological Activities

Case Study: Psychoactive Effects

A study involving rats trained for drug discrimination showed that certain enantiomers of related compounds could generalize the stimulus from LSD, indicating a psychoactive profile. This supports the hypothesis that this compound and its derivatives may have therapeutic implications in mental health treatments .

Case Study: Anticancer Efficacy

In vivo studies on similar compounds demonstrated significant tumor inhibition in xenograft models when administered orally. The pharmacokinetic profile indicated favorable absorption and distribution characteristics, making these compounds suitable candidates for further clinical evaluation .

Propiedades

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-2,3-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO5/c1-19-13-5-3-4-11(15(13)20-2)16(18)17-10-6-7-12-14(8-10)22-9-21-12/h3-8H,9H2,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJMUTVAJKJYHQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(=O)NC2=CC3=C(C=C2)OCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501326159 | |

| Record name | N-(1,3-benzodioxol-5-yl)-2,3-dimethoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501326159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

36.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49725525 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

758704-20-0 | |

| Record name | N-(1,3-benzodioxol-5-yl)-2,3-dimethoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501326159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.